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Compound of Interest

Compound Name: 2,3-Dimethyl-1,3-pentadiene

Cat. No.: B075545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2,3-Dimethyl-1,3-pentadiene, a conjugated diene of interest in organic synthesis and

materials science. This document details the key spectroscopic data obtained from Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass

Spectrometry (MS). Experimental protocols for acquiring these spectra are also outlined to

facilitate reproducibility and further research.

Introduction
2,3-Dimethyl-1,3-pentadiene (C₇H₁₂) is a volatile, unsaturated hydrocarbon with a molecular

weight of 96.17 g/mol .[1] Its structure, featuring a conjugated diene system with methyl

substituents, gives rise to characteristic spectroscopic signatures that are crucial for its

identification and for understanding its chemical behavior. This guide presents a consolidated

repository of its spectral data for use in research and development.

Spectroscopic Data
The following sections present the quantitative data for the spectroscopic analysis of 2,3-
Dimethyl-1,3-pentadiene, organized into tables for clarity and comparative analysis. This data

has been compiled from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy
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Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable

information about its functional groups. The IR spectrum of 2,3-Dimethyl-1,3-pentadiene is

characterized by absorptions corresponding to C-H and C=C stretching and bending vibrations.

Wavenumber (cm⁻¹) Transmittance (%) Assignment

2969 38 C-H Stretch (sp³)

2928 32 C-H Stretch (sp³)

2869 52 C-H Stretch (sp³)

1794 88 Overtone/Combination Band

1636 76 C=C Stretch (Conjugated)

1448 44 C-H Bend (CH₃)

1374 55 C-H Bend (CH₃)

888 28 =C-H Bend (Out-of-plane)

Table 1: Infrared Spectroscopy Peak List for 2,3-Dimethyl-1,3-pentadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei, enabling the elucidation of the carbon skeleton and the connectivity of protons.

Proton NMR spectroscopy reveals the different types of protons and their neighboring

environments within the molecule.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

4.93 s 2H H-1

1.83 s 3H H-5

1.76 s 3H H-2' or H-3'

1.73 s 3H H-2' or H-3'

5.48 q 1H H-4

Table 2: ¹H NMR Data for 2,3-Dimethyl-1,3-pentadiene (Solvent: CDCl₃).

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule.

Chemical Shift (ppm) Assignment

145.4 C-2

131.0 C-3

121.0 C-4

110.1 C-1

20.8 C-2' or C-3'

20.5 C-2' or C-3'

13.0 C-5

Table 3: ¹³C NMR Data for 2,3-Dimethyl-1,3-pentadiene (Solvent: CDCl₃).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization, aiding in its identification and structural confirmation.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

96 65 [M]⁺ (Molecular Ion)

81 100 [M - CH₃]⁺

67 40 [C₅H₇]⁺

55 30 [C₄H₇]⁺

41 55 [C₃H₅]⁺

Table 4: Mass Spectrometry Data for 2,3-Dimethyl-1,3-pentadiene.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

Sample Preparation: A drop of neat 2,3-Dimethyl-1,3-pentadiene is placed between two

polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

Data Acquisition: The spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹)

by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A

background spectrum of the clean salt plates is recorded and automatically subtracted from

the sample spectrum.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final

infrared spectrum (transmittance vs. wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
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Sample Preparation: Approximately 5-10 mg of 2,3-Dimethyl-1,3-pentadiene is dissolved in

about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0

ppm).

¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the proton

spectrum. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and

a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence (e.g., power-gated

decoupling) is employed to obtain a spectrum with singlets for each carbon environment. A

longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more)

are typically required due to the lower natural abundance and smaller gyromagnetic ratio of

the ¹³C nucleus.

Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole

or ion trap analyzer) is used.

Sample Preparation: A dilute solution of 2,3-Dimethyl-1,3-pentadiene is prepared in a

volatile organic solvent (e.g., hexane or dichloromethane).

Gas Chromatography:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness) is commonly used for hydrocarbon analysis.

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet

of the GC.

Oven Program: A temperature program is used to separate the components of the sample.

A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and

then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
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Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

Mass Spectrometry:

Ionization: Electron ionization (EI) at 70 eV is the standard method for generating positive

ions.

Mass Analysis: The mass analyzer scans a range of m/z values (e.g., 40-300 amu) to

detect the molecular ion and its fragments.

Data Analysis: The resulting total ion chromatogram (TIC) shows the separation of

components over time, and the mass spectrum for the peak corresponding to 2,3-Dimethyl-
1,3-pentadiene is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic

characterization of 2,3-Dimethyl-1,3-pentadiene.
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Caption: General workflow for the spectroscopic characterization of a liquid organic compound.
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Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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